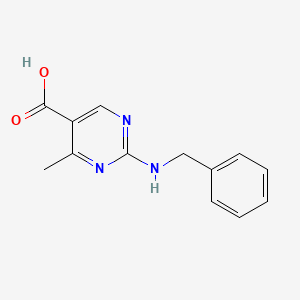
2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. When these two components are combined in a specific way, they could form “2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid”.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information on this compound, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis
Amino acids can react in various ways due to their amine and carboxyl groups . Benzylamine, for example, can react with isocyanates to give substituted ureas .Physical And Chemical Properties Analysis
Amino acids, including those with benzylamine components, have various physical and chemical properties . They are usually colorless, crystalline substances with high melting points. Their solubility depends on factors like polarity, iso-electric point, nature of solvent, and temperature .Aplicaciones Científicas De Investigación
Antiplasmin Drugs Research
Research on antiplasmin drugs has involved the synthesis and study of various aza analogs, including 2-(benzylamino)-4-methylpyrimidine-5-carboxylic acid. These compounds were explored for their potential antiplasmin activity. However, none of these compounds demonstrated more potent antiplasmin activity than tranexamic acid (Isoda, Yamaguchi, Satoh, Miki, & Hirata, 1980).
Kinin-Like Compounds in Derivatives
The compound has been investigated in the context of searching for kinin-like compounds. In a study, various derivatives, including 2-benzylamino-6-methylpyrimidine, demonstrated appreciable cytokinin activity (Gunar, Ovechkina, Arutyunyan, Mikhailopulo, Zav’yalov, & Kulaeva, 1969).
Hydrogen Bonding and Molecular Structure
Significant research has been done on the hydrogen bonding in molecules related to 2-(benzylamino)-4-methylpyrimidine-5-carboxylic acid. These studies focus on understanding the molecular structures and intermolecular interactions, which are crucial for the development of various applications in medicinal chemistry (Glidewell, Low, Melguizo, & Quesada, 2003).
Antifolate Drug Inhibitors
The compound has been synthesized and evaluated as an inhibitor of dihydrofolate reductase from certain pathogens and as an antitumor agent. This research is part of the broader field of antifolate drug development, which is significant for its implications in treating infectious diseases and cancer (Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997).
X-ray and DFT Studies
Recent studies have also involved the use of X-ray crystallography and Density Functional Theory (DFT) to analyze the structure of related compounds. Such studies are crucial for understanding the electronic structure and potential reactivity of these compounds, which can have implications in various fields of chemistry and pharmacology (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Other Studies
- Synthesis and pharmacological evaluation of related derivatives in the field of antibacterial agents (Rauckman & Roth, 1980).
- Investigations into the reaction of related compounds and their potential use in the synthesis of more complex molecules, which can have diverse applications (Vardanyan, Danagulyan, Mkrtchyan, & Hruby, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are similar to the compound , is an increasingly active and attractive topic of medicinal chemistry . This suggests potential future directions for research and development involving “2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid”.
Propiedades
IUPAC Name |
2-(benzylamino)-4-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-11(12(17)18)8-15-13(16-9)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLBDYTXAHBWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)
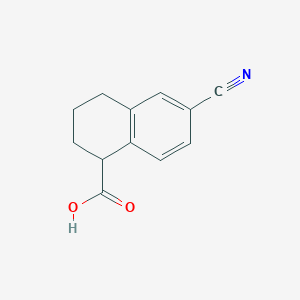
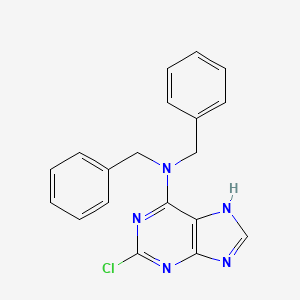
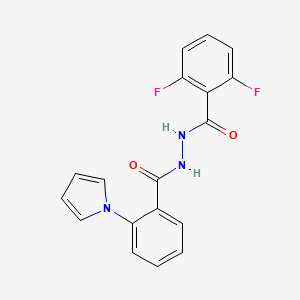
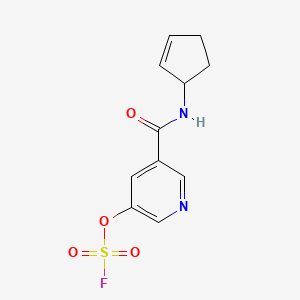
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2596190.png)
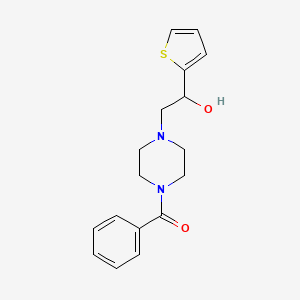

![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)
![tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate](/img/structure/B2596196.png)

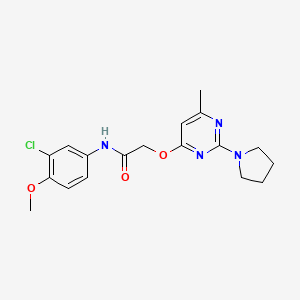
methanone](/img/structure/B2596203.png)